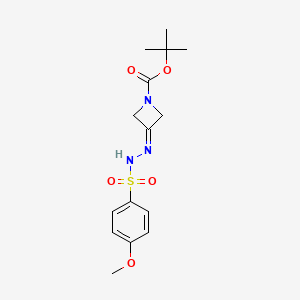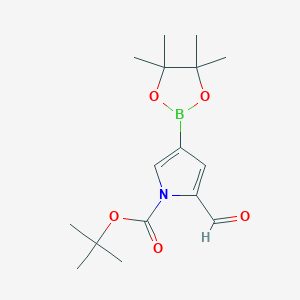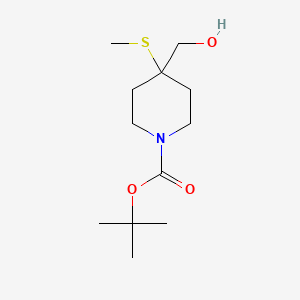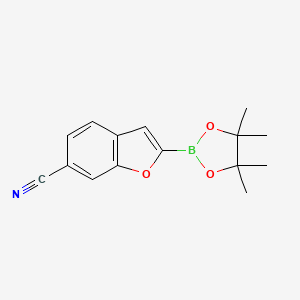
4-Bromo-6-iodoisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-iodoisoquinoline is a halogenated heterocyclic compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 g/mol . This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-iodoisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the use of 2-alkynyl benzyl azides which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions often involve PdBr2/CuBr2/LiBr in MeCN (acetonitrile) for the bromination step .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable halogenation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-6-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles where the bromine or iodine atoms are replaced.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Employed in cyclization reactions.
Solvents: Acetonitrile (MeCN) and dichloromethane (CH2Cl2) are frequently used.
Major Products:
Substituted Isoquinolines: Resulting from nucleophilic substitution.
Coupled Products: Formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
4-Bromo-6-iodoisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-iodoisoquinoline involves its interaction with various molecular targets. The halogen atoms (bromine and iodine) enhance its reactivity, allowing it to participate in electrophilic aromatic substitution and cross-coupling reactions . These interactions facilitate the formation of new chemical bonds, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
- 4-Bromoisoquinoline
- 6-Iodoisoquinoline
- 4-Bromo-2-methylpyridine
- 2-Bromo-4-fluorobenzaldehyde
Uniqueness: 4-Bromo-6-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms on the isoquinoline ring, which imparts distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile applications in synthetic chemistry, distinguishing it from other mono-halogenated isoquinolines .
Propiedades
Fórmula molecular |
C9H5BrIN |
|---|---|
Peso molecular |
333.95 g/mol |
Nombre IUPAC |
4-bromo-6-iodoisoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H |
Clave InChI |
YXQDQLVFVJNRKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=CC(=C2C=C1I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


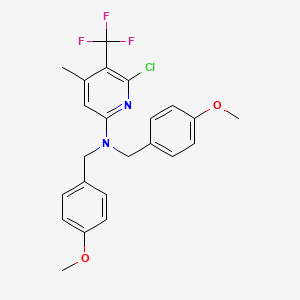
![3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid](/img/structure/B13700988.png)
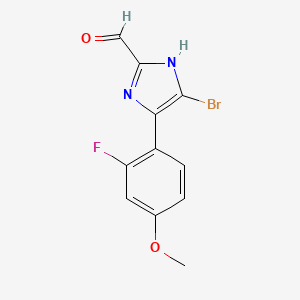
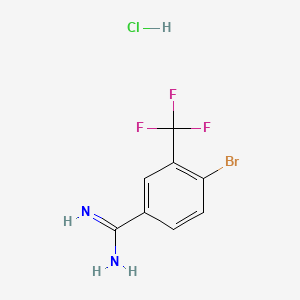

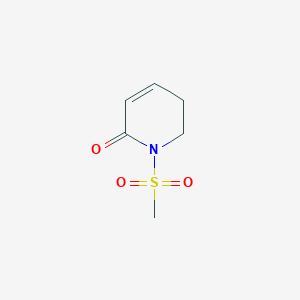
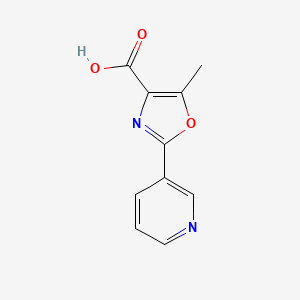
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
